![molecular formula C16H15N3O4 B2668835 2-(4-ethoxyphenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923372-26-3](/img/structure/B2668835.png)
2-(4-ethoxyphenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a furan ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the acetamide core. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT are often used for structural elucidation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and furan rings, both of which are heterocycles that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and permeability.Scientific Research Applications
Organic Photovoltaics (Solar Cells)
The compound’s structure suggests potential use in organic photovoltaics (OPVs). Researchers have synthesized conjugated polymers incorporating furan and its derivatives due to their desirable properties, such as smaller heteroatom size, greater electronegativity, and larger dipole moments. One such polymer is poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (P(BDF-FDPP)). P(BDF-FDPP) exhibits a planar conjugated backbone with minimal torsion, broad absorption up to 940 nm, and HOMO/LUMO energy levels suitable for efficient solar cell devices. With the addition of DPE as an additive, P(BDF-FDPP) achieved a power conversion efficiency (PCE) of 5.55% and a high fill factor (FF) of 0.73 .
Tyrosinase Inhibition
The compound’s (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been evaluated for their mushroom tyrosinase inhibitory activity. Tyrosinase plays a crucial role in melanin synthesis, and inhibitors are relevant for skin-related applications, such as skin whitening and anti-aging products .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-21-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOHXNIYYLPNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
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